3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline
説明
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
3-ethyl-2-methyl-7-nitro-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H16N2O2/c1-3-11-6-9-4-5-12(14(15)16)7-10(9)8-13(11)2/h4-5,7,11H,3,6,8H2,1-2H3 |
InChIキー |
GGWNUJMLWVRXCM-UHFFFAOYSA-N |
正規SMILES |
CCC1CC2=C(CN1C)C=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
準備方法
Reductive Amination for N-Aryl Benzylamine Formation
The synthesis begins with 2-bromo-5-nitrobenzaldehyde (1), which positions the nitro group at C7 post-cyclization. Reductive amination with a primary amine (e.g., benzylamine) under acidic conditions (AcOH/MeOH) and subsequent reduction with NaCNBH3 yields N-(2-bromo-5-nitrobenzyl)benzylamine (2).
Reaction Conditions :
Reductive Cyclization to Form the Tetrahydro Ring
The ethoxyvinyl intermediate undergoes cyclization via intramolecular reductive amination using TFA and Et3SiH, reducing the ethoxy group to ethyl and forming the tetrahydroisoquinoline core (4).
Key Parameters :
-
Acid : TFA (13 equiv)
-
Reducing Agent : Et3SiH (2.5 equiv)
-
Solvent : Dry DCM
Introduction of the Methyl Group at Position 2
N-Methylation via CO2/H2 Catalysis
Post-cyclization, the methyl group at C2 is introduced using PdCuZrOx-catalyzed N-methylation with CO2/H2. This method, adapted from, selectively methylates the secondary amine nitrogen, with subsequent tautomerization positioning the methyl at C2.
Procedure :
-
Catalyst : PdCuZrOx (30 mg/mmol)
-
Pressure : CO2 (1.0 MPa), H2 (2.5 MPa)
-
Temperature : 150°C, 30 h
-
Solvent : Octane
Characterization Data :
Functional Group Compatibility and Challenges
Nitro Group Stability
The nitro group remains intact under reductive amination (NaCNBH3) and Suzuki coupling conditions but may degrade under strong acidic (TFA) or high-temperature (150°C) environments. Mitigation strategies include:
Regioselectivity in Cyclization
The ethoxyvinyl group’s geometry ensures exclusive trans-addition during cyclization, directing the ethyl group to C3. Computational studies suggest that steric hindrance from the nitro group at C7 further stabilizes this configuration.
Alternative Routes from Patent Literature
Ring-Closure via Phenethylamine Derivatives
Patent describes a method using 4-nitrophenethylamine (5) and 3-ethyl-2-methylpropanal (6) under acidic conditions to form the tetrahydroisoquinoline core.
Conditions :
Limitations :
-
Poor regiocontrol for methyl/ethyl placement.
-
Requires pre-functionalized aldehyde (6), which is synthetically laborious.
Comparative Analysis of Methodologies
化学反応の分析
反応の種類
3-エチル-2-メチル-7-ニトロ-1,2,3,4-テトラヒドロイソキノリンは、さまざまな化学反応を起こし、以下のようなものがあります。
酸化: この化合物は、対応するキノリン誘導体に変換されます。
還元: ニトロ基の還元により、アミノ誘導体を得られます。
置換: 求電子置換反応により、芳香環にさまざまな置換基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素ガス (H2) をパラジウム触媒 (Pd/C) または水素化ホウ素ナトリウム (NaBH4) の存在下で用いる還元剤が一般的に使用されます。
置換: ルイス酸触媒 (例えば、AlCl3) の存在下で、臭素 (Br2) や塩素 (Cl2) などの試薬を置換反応に使用します。
主要な生成物
これらの反応から生成される主要な生成物には、キノリン誘導体、アミノ誘導体、さまざまな置換テトラヒドロイソキノリン類があります。
科学的研究の応用
3-エチル-2-メチル-7-ニトロ-1,2,3,4-テトラヒドロイソキノリンは、いくつかの科学研究における応用があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、および多様な生物活性を示すさまざまなアルカロイドの前駆体として役立ちます.
生物学: この化合物は、その潜在的な神経保護作用と抗菌作用について研究されています。
医学: これは、特に神経変性疾患と感染症の治療における新しい治療薬の開発における潜在的な用途について研究されています.
産業: この化合物は、新しい材料の開発や、さまざまな化学反応における触媒として使用されます。
作用機序
3-エチル-2-メチル-7-ニトロ-1,2,3,4-テトラヒドロイソキノリンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、特定の酵素や受容体の阻害剤として作用し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 たとえば、神経伝達物質代謝に関与する酵素の活性を阻害し、神経保護作用を発揮する可能性があります .
類似化合物との比較
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
The 7-nitro substitution distinguishes this compound from other tetrahydroisoquinolines. Key comparisons include:
7-Nitro-1,2,3,4-tetrahydroisoquinoline (CAS 42923-79-5)
- Molecular Formula : C₉H₁₀N₂O₂ (MW: 178.19) vs. C₁₂H₁₆N₂O₂ (estimated MW: 236.27 for the target compound) .
- The nitro group in both compounds confers strong electron-withdrawing effects, which may influence reactivity in nucleophilic aromatic substitution or hydrogen bonding interactions .
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride
- Molecular Formula : C₁₀H₁₁ClF₃N (MW: 253.65) .
- Comparison: The trifluoromethyl group is less electron-withdrawing than nitro (-NO₂), which could alter binding affinity in biological systems. For instance, trifluoromethyl groups often enhance metabolic stability compared to nitro groups .
7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 1384429-50-8)
- Molecular Formula : C₁₅H₁₅Cl₂N (MW: 280.2) .
- Key Differences : The chloro substituent at position 7 and phenyl group at position 3 introduce distinct steric and electronic profiles. Chloro groups are weaker electron-withdrawing agents than nitro, which may reduce electrophilic reactivity but improve lipophilicity .
Functional Group Modifications
2-Acetyl-7-amino-1,2,3,4-tetrahydroisoquinoline
- Molecular Formula : C₁₁H₁₄N₂O (MW: 190.25) .
- Comparison: The acetyl group at position 2 and amino group at position 7 contrast sharply with the target compound’s methyl, ethyl, and nitro groups. The amino group’s electron-donating nature could enhance solubility but reduce stability under oxidative conditions .
6-Nitro Analogs (e.g., 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride)
Data Tables
Table 1: Physical and Chemical Properties of Selected Analogs
*THIQ = Tetrahydroisoquinoline
生物活性
3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (EMNTHIQ) is a derivative of the tetrahydroisoquinoline (THIQ) class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of EMNTHIQ, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Tetrahydroisoquinolines
Tetrahydroisoquinolines are a significant class of nitrogen-containing heterocycles that exhibit a wide range of biological activities. These compounds have been studied for their potential as therapeutic agents against various diseases, including neurodegenerative disorders and cancer. The introduction of various substituents on the isoquinoline scaffold can significantly influence their biological properties.
Chemical Structure
The chemical structure of EMNTHIQ is characterized by the presence of an ethyl group at the 3-position, a methyl group at the 2-position, and a nitro group at the 7-position of the tetrahydroisoquinoline framework. This unique arrangement contributes to its biological activity.
Biological Activities
1. Antimicrobial Activity
EMNTHIQ has shown promising antimicrobial properties against several pathogens. Studies indicate that modifications in the THIQ structure can enhance antibacterial and antifungal activities. For instance, derivatives with electron-withdrawing groups like nitro have demonstrated increased potency against Gram-positive bacteria.
2. Anticancer Properties
Research has indicated that EMNTHIQ exhibits anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation: EMNTHIQ has been shown to inhibit cell proliferation in cancer cell lines by inducing apoptosis.
- Targeting Signaling Pathways: It may modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.
3. Neuroprotective Effects
Given the structural similarity to other neuroactive compounds, EMNTHIQ has been investigated for its neuroprotective effects. It appears to exert protective effects against oxidative stress and may enhance cognitive functions in animal models.
Structure-Activity Relationship (SAR)
The SAR studies on THIQ derivatives suggest that:
- Electrophilic Substituents: The presence of nitro groups enhances the reactivity and biological activity of these compounds.
- Alkyl Substituents: Variations in alkyl chain length and branching can influence solubility and bioavailability.
A summary table of SAR findings related to EMNTHIQ is presented below:
| Substituent Position | Type of Substituent | Biological Activity Effect |
|---|---|---|
| 2 | Methyl | Enhanced neuroactivity |
| 3 | Ethyl | Improved solubility |
| 7 | Nitro | Increased antimicrobial activity |
Case Studies
Several case studies highlight the biological activity of EMNTHIQ:
- Antimicrobial Study : In vitro tests demonstrated that EMNTHIQ exhibited significant inhibition against both Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Cancer Research : A study involving human breast cancer cell lines showed that EMNTHIQ reduced cell viability by 50% at a concentration of 10 µM after 48 hours, suggesting potent anticancer properties.
- Neuroprotection : Animal models treated with EMNTHIQ showed improved performance in memory tasks compared to controls, indicating potential as a cognitive enhancer.
Q & A
Q. What are the key considerations in designing a synthesis route for 3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline?
- Methodological Answer : Synthesis routes should prioritize regioselective introduction of substituents. For example:
- Nitro Group (Position 7) : Use nitration reactions under controlled conditions (e.g., mixed acid systems) to avoid over-nitration .
- Ethyl/Methyl Groups (Positions 2/3) : Employ alkylation strategies, such as reductive amination or nucleophilic substitution, ensuring steric hindrance is minimized .
- Core Structure : The tetrahydroisoquinoline scaffold can be constructed via Pictet-Spengler cyclization or Bischler-Napieralski reactions, followed by hydrogenation .
Critical Step : Protect reactive sites (e.g., amine groups) during nitro group installation to prevent side reactions .
Q. How do substituents at positions 2, 3, and 7 influence the compound’s physicochemical properties?
- Methodological Answer : Substituent effects can be systematically analyzed using the following framework:
Experimental Validation : Use HPLC and logP measurements to quantify polarity changes .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- Structural Confirmation :
- NMR : H/C NMR to verify substituent positions and stereochemistry .
- MS : High-resolution mass spectrometry for molecular formula validation .
- Purity Assessment :
- HPLC/UV-Vis : Quantify impurities (<0.5% threshold for pharmacological studies) .
- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .
Advanced Research Questions
Q. How can the nitro group at position 7 be leveraged to enhance biological activity in targeted therapies?
- Methodological Answer :
- Mechanistic Insight : Nitro groups participate in redox cycling, generating reactive oxygen species (ROS) in hypoxic tumor environments, making the compound a candidate for anticancer prodrugs .
- Experimental Design :
Compare cytotoxicity of nitro-substituted vs. non-nitro analogs in hypoxia-sensitive cell lines (e.g., HCT-116).
Use ESR spectroscopy to detect ROS generation post-treatment .
- Optimization : Introduce electron-donating groups (e.g., methoxy) at adjacent positions to modulate redox potential .
Q. What strategies can resolve contradictions in reported biological activity data across derivatives of this compound?
- Methodological Answer : Contradictions often arise from substituent positional isomerism or assay variability. Address this via:
- Structural Reanalysis : Confirm regiochemistry of disputed compounds using NOESY NMR or X-ray diffraction .
- Standardized Assays : Re-test compounds under uniform conditions (e.g., fixed pH, temperature) .
- Meta-Analysis : Use computational tools (e.g., QSAR) to correlate substituent patterns with activity trends .
Q. How can computational methods optimize the substitution pattern for enhanced target binding?
- Methodological Answer :
- Molecular Docking : Screen virtual libraries of substituted analogs against target proteins (e.g., monoamine transporters for CNS applications) .
- Free Energy Calculations : Use MM-GBSA to predict binding affinity changes caused by ethyl/methyl substitutions .
- ADMET Prediction : Tools like SwissADME assess metabolic stability and toxicity risks early in design .
Data Contradiction Analysis
Q. Why do alkyl chain length variations (e.g., ethyl vs. methyl) yield conflicting results in pharmacokinetic studies?
- Methodological Answer :
- Hypothesis : Longer chains (e.g., ethyl) may improve membrane permeability but increase CYP450-mediated metabolism.
- Testing Protocol :
Compare plasma half-lives of ethyl- and methyl-substituted analogs in rodent models.
Conduct microsomal stability assays to quantify CYP450 interactions .
- Resolution : Balance lipophilicity (via ClogP) and metabolic stability (via in vitro screens) to optimize chain length .
Synthesis Optimization Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
